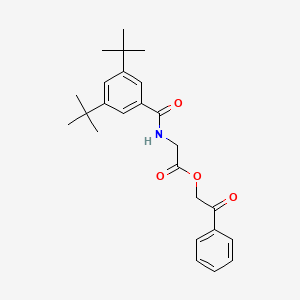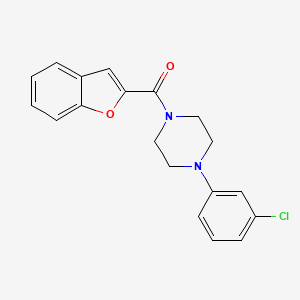![molecular formula C20H30N2O7S B4840761 4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4840761.png)
4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Vue d'ensemble
Description
4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDMP, and it is a highly potent and selective inhibitor of the protein kinases PIM1 and PIM2. In
Applications De Recherche Scientifique
BDMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BDMP as a tool for studying the role of PIM1 and PIM2 kinases in cancer. These kinases are known to play a key role in the development and progression of many types of cancer, and BDMP has been shown to be a highly effective inhibitor of their activity.
In addition to its potential applications in cancer research, BDMP has also been studied for its effects on other cellular processes. For example, it has been shown to inhibit the growth and proliferation of several types of leukemia cells, and it has also been shown to have anti-inflammatory effects in animal models.
Mécanisme D'action
The mechanism of action of BDMP is based on its ability to selectively inhibit the activity of PIM1 and PIM2 kinases. These kinases are involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, BDMP can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
BDMP has been shown to have a number of biochemical and physiological effects in cells and animal models. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit the activity of several key signaling pathways involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDMP as a research tool is its high potency and selectivity for PIM1 and PIM2 kinases. This makes it a valuable tool for studying the role of these kinases in cancer and other cellular processes. However, one limitation of BDMP is that it can be toxic to cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on BDMP and its applications in scientific research. One area of interest is the development of new and more effective inhibitors of PIM1 and PIM2 kinases, which could have important implications for cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDMP and its potential applications in other areas of research.
Propriétés
IUPAC Name |
4-(1-benzylsulfonylpiperidin-4-yl)-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.C2H2O4/c1-15-12-19(13-16(2)23-15)18-8-10-20(11-9-18)24(21,22)14-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,15-16,18H,8-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMITWPIPJVZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)-3-methoxybenzamide](/img/structure/B4840690.png)
![3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4840698.png)
![4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4840703.png)
![2-isobutyryl-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4840715.png)

![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)
![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4840744.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4840767.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)
